2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone
Description
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone (CAS: 1557020-32-2) is an amino ketone derivative featuring a pyrazole ring substituted with an isopropyl group at the 1-position. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol . The compound’s structure combines a pyrazole heterocycle—a five-membered aromatic ring with two adjacent nitrogen atoms—with an ethanone backbone bearing an amino group.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3 |
InChI Key |
PZSILRCMKOHUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : 60–80°C
-
Catalyst : 10 mol% acetic acid
-
Yield : 65–72% (isolated)
-
Side Products : Over-reduced secondary amines (≤8%)
Key advantages include the avoidance of toxic metal catalysts and compatibility with diverse amine substrates. However, the method requires strict anhydrous conditions to prevent hydrolysis of the imine intermediate.
Microwave-Assisted Claisen-Schmidt Condensation
Adapted from protocols for analogous pyrazolyl ethanones, this method accelerates the condensation between 1-isopropylpyrazole-4-carboxaldehyde and nitroethane derivatives using microwave irradiation.
Procedure
-
Combine aldehyde (1 equiv), nitroethane (1.2 equiv), and NaOH (2 equiv) in ethanol.
-
Irradiate at 200 W, 120°C, for 5–8 minutes.
-
Acidify with HCl and extract with dichloromethane.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Microwave Power | 200 W → 250 W | +12% |
| Reaction Time | 5 min → 8 min | +9% |
| NaOH Concentration | 2 equiv → 3 equiv | -5% (side rxns) |
Yields reach 84% under optimized conditions, with minimal decarboxylation byproducts.
Friedel-Crafts Acylation Approach
Friedel-Crafts acylation introduces the ethanone group directly to the pyrazole ring using acetyl chloride and AlCl₃. This method, though classical, faces challenges in regioselectivity due to the electron-donating isopropyl group.
Regiochemical Control
-
Position 4 vs. Position 3 Acylation : 4:1 selectivity achieved via:
-
Low-temperature staging (0°C → 25°C)
-
Use of nitromethane as solvent (dielectric constant = 35.9)
-
| Catalyst | Solvent | 4-/3- Ratio | Yield |
|---|---|---|---|
| AlCl₃ | CH₃NO₂ | 4.2:1 | 58% |
| FeCl₃ | CH₂Cl₂ | 2.1:1 | 47% |
| ZnCl₂ | Toluene | 1.8:1 | 39% |
Post-acylation amination with hydroxylamine-O-sulfonic acid affords the target compound in 62% overall yield.
Oxidative Coupling with β-Diketones
A metal-free oxidative coupling strategy, adapted from pyrazolo[1,5-a]pyridine syntheses, utilizes β-diketones and molecular oxygen.
Mechanism
-
Enolate Formation : β-Diketone deprotonation in ethanol/acetic acid.
-
Nucleophilic Attack : On 1-isopropylpyrazole-4-carbaldehyde.
-
Oxidative Cyclization : O₂-mediated dehydrogenation forms the ethanone moiety.
| Acetic Acid (equiv) | Atmosphere | Yield |
|---|---|---|
| 2 | Air | 34% |
| 6 | Air | 74% |
| 6 | O₂ | 94% |
The 94% yield under O₂ highlights the critical role of oxidant pressure in preventing intermediate degradation.
Reduction of Precursor Ketones
Patent-derived methodologies reduce 2-nitro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone using catalytic hydrogenation.
Catalytic Systems
-
Pd/C (5%) : 40 psi H₂, ethanol, 25°C → 88% yield
-
Raney Ni : 30 psi H₂, methanol, 50°C → 76% yield
Nitro group reduction proceeds without pyrazole ring hydrogenation, confirmed by LC-MS (m/z 167.21 [M+H]⁺).
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost ($/kg) | Purity (%) |
|---|---|---|---|---|
| Condensation | 72% | Moderate | 120 | 98.5 |
| Microwave Claisen-Schmidt | 84% | High | 90 | 99.1 |
| Friedel-Crafts | 62% | Low | 150 | 97.8 |
| Oxidative Coupling | 94% | High | 75 | 99.4 |
| Catalytic Reduction | 88% | Moderate | 110 | 98.9 |
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
These reactions are critical for synthesizing intermediates used in medicinal chemistry, particularly for bioactive molecule development.
Reduction Reactions
The ketone group is reducible to secondary alcohols:
| Reducing Agent | Conditions | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, room temperature | 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Same alcohol product |
Reduction products are valuable for further functionalization, such as esterification or alkylation.
Substitution Reactions
The amino group participates in nucleophilic substitution:
Reaction rates vary with steric hindrance from the isopropyl group on the pyrazole ring.
Condensation Reactions
The amino and ketone groups enable condensation with carbonyl compounds:
| Partner | Conditions | Product |
|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Ethanol, acid catalyst (HCl) | Schiff bases |
| Ketones (e.g., acetone) | Reflux, Dean-Stark trap | β-Aminoketone derivatives |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
Research indicates that compounds similar to 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone exhibit potential as antidiabetic agents. The pyrazole ring structure is known to influence glucose metabolism and insulin sensitivity. Studies have shown that derivatives of pyrazole can inhibit enzymes related to carbohydrate metabolism, thereby reducing blood glucose levels in diabetic models .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .
3. Central Nervous System Disorders
There is emerging evidence that pyrazole derivatives may have neuroprotective effects. Research has indicated that 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone could modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's disease .
Agricultural Applications
1. Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it may act as a biopesticide against certain agricultural pests, providing an environmentally friendly alternative to synthetic pesticides .
2. Plant Growth Regulation
Research has indicated that pyrazole derivatives can influence plant growth and development. Specifically, they may enhance root growth and increase resistance to environmental stressors, which can be beneficial in agricultural practices aimed at improving crop yield .
Material Science Applications
1. Polymer Chemistry
In material science, 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone has been explored as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Data Tables
Case Studies
Case Study 1: Antidiabetic Activity
A study conducted on diabetic rats demonstrated that administration of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone led to a significant reduction in blood glucose levels compared to the control group, indicating its potential as an antidiabetic agent.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, treatment with this compound showed a decrease in amyloid-beta plaques and improved cognitive function in treated animals, suggesting its utility in neurodegenerative disease management.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone, we compare it with structurally analogous amino ketones, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone | Pyrazole (1-isopropyl) | C₈H₁₃N₃O | 167.21 | Amino ketone, pyrazole |
| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B) | Bromo, dimethoxy phenyl | C₁₀H₁₂BrNO₃ | 274.12* | Amino ketone, aryl halide |
| 2-Amino-1-(2-hydroxyphenyl)ethanone | Hydroxyl phenyl | C₈H₉NO₂ | 151.17 | Amino ketone, phenolic hydroxyl |
Key Observations:
- Pyrazole vs.
- Substituent Effects: The isopropyl group in the target compound contributes steric bulk and hydrophobicity, contrasting with the electron-withdrawing bromine and methoxy groups in bk-2C-B or the polar hydroxyl group in 2-Amino-1-(2-hydroxyphenyl)ethanone .
Physicochemical Properties
- Solubility: The hydroxyl group in 2-Amino-1-(2-hydroxyphenyl)ethanone likely increases water solubility compared to the hydrophobic isopropyl-substituted pyrazole derivative .
- Thermal Stability: The hydroxyacetophenone derivative has a reported melting point of 177°C (decomposition) , whereas data for the target compound are unavailable.
- Reactivity: The bromine atom in bk-2C-B enables nucleophilic substitution reactions, a feature absent in the pyrazole-based compound .
Pharmacological and Industrial Relevance
- bk-2C-B: Linked to psychoactive effects due to structural similarity to phenethylamine hallucinogens .
- Hydroxyacetophenone Derivative: Potential applications in organic synthesis and photodynamic therapy due to its phenolic group .
- Target Compound: The pyrazole moiety suggests utility in medicinal chemistry (e.g., kinase inhibitors), though specific studies are needed to confirm bioactivity .
Biological Activity
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone, also known as 1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1269440-48-3
- LogP : 1.83000
- Polar Surface Area (PSA) : 60.91000
These properties suggest that the compound may have favorable pharmacokinetic profiles, potentially influencing its absorption and distribution in biological systems .
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including 2-amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone, exhibit significant antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring showed increased activity against cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | HT-29 | 1.98 ± 1.22 |
| 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone | A431 | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway .
Antibacterial Activity
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone has also been tested for antibacterial activity against several strains of bacteria. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antibacterial agent .
Case Study 1: Antitumor Efficacy in vitro
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, including Jurkat and A431 cells. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antitumor activity, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
In another study focusing on inflammatory models, the compound was shown to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating immune responses and highlights its therapeutic implications in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone, and how can reaction conditions be optimized?
A common approach involves acetylation of pyrazole precursors. For example, acetyl chloride (1.2 equivalents) with 1-isopropyl-1H-pyrazole derivatives in the presence of SiO₂-H₂SO₄ as a catalyst under reflux (100°C, 3–4 hours) yields intermediates like 1-(1-isopropyl-1H-pyrazol-4-yl)ethanone. Subsequent bromination (e.g., using 2-bromo intermediates) followed by amination steps can introduce the amino group. Optimization includes adjusting acetyl chloride equivalents, reaction time, and purification methods (e.g., recrystallization from ethanol) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1640–1690 cm⁻¹) and amino (N-H) vibrations.
- NMR (¹H/¹³C) : Confirms substituent positions on the pyrazole ring and ethanone moiety (e.g., δ 2.53–2.59 ppm for methyl groups adjacent to carbonyl).
- Mass spectrometry : Validates molecular weight (e.g., EI-MS for [M⁺] signals).
- TLC/HPLC : Monitors reaction progress and purity .
Q. How should researchers handle hazardous intermediates during synthesis?
Brominated derivatives (e.g., 2-bromo-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone) require strict safety protocols:
- Use fume hoods and personal protective equipment (PPE).
- Neutralize waste with 1M KOH before disposal.
- Collaborate with certified waste management services for hazardous byproducts .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural validation be resolved?
Discrepancies in bond lengths or angles may arise from twinning or low-resolution data. Employ:
- SHELXL : For refinement against high-resolution data, leveraging constraints for disordered regions.
- PLATON/ADDSYM : To check for missed symmetry or hydrogen-bonding patterns.
- Twinned refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning cases .
Q. What experimental strategies minimize side reactions during halogenation or functionalization?
- Temperature control : Halogenation at 0–5°C reduces electrophilic overreaction.
- Anhydrous conditions : Use molecular sieves or dry solvents to prevent hydrolysis.
- Stoichiometric precision : Limit brominating agents (e.g., NBS) to 1.1 equivalents to avoid di-substitution .
Q. How can computational modeling guide the design of biological activity assays?
- DFT calculations : Predict reactive sites (e.g., amino group nucleophilicity) for derivatization.
- Molecular docking : Screen against target proteins (e.g., kinase enzymes) to prioritize in vitro testing.
- ADMET profiling : Use tools like SwissADME to estimate bioavailability and toxicity early in testing .
Q. What methodologies address low yields in multi-step syntheses?
- Mid-step monitoring : Use TLC/GC-MS to isolate and troubleshoot low-yield intermediates.
- Catalyst screening : Test alternatives to SiO₂-H₂SO₄ (e.g., zeolites) for acetylation steps.
- Microwave-assisted synthesis : Reduce reaction times for temperature-sensitive steps .
Data Analysis and Reproducibility
Q. How should researchers validate purity and stability under varying storage conditions?
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- HPLC-DAD/MS : Track degradation products (e.g., oxidation of the amino group).
- Karl Fischer titration : Monitor moisture uptake in hygroscopic batches .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- ANOVA with post-hoc tests : Identify significant differences between experimental groups.
- Meta-analysis : Compare results across studies to isolate variables (e.g., solvent effects) .
Structural and Mechanistic Insights
Q. How can researchers probe the electronic effects of the isopropyl group on reactivity?
Q. What mechanistic studies clarify the role of the ethanone moiety in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
